![molecular formula C12H11N3O B1227351 N-(2-Amino-phenyl)-nicotinamide CAS No. 436089-31-5](/img/structure/B1227351.png)
N-(2-Amino-phenyl)-nicotinamide
Overview
Description
“N-(2-Amino-phenyl)-nicotinamide” is a compound that contains an amine group (-NH2) attached to a phenyl group (a benzene ring), which is further connected to a nicotinamide group .
Synthesis Analysis
While specific synthesis methods for “N-(2-Amino-phenyl)-nicotinamide” were not found, related compounds are often synthesized through various methods, including the reaction of amines with isocyanates .Molecular Structure Analysis
The molecular structure of “N-(2-Amino-phenyl)-nicotinamide” likely involves a phenyl group connected to a nicotinamide group via an amine linkage .Scientific Research Applications
Antibacterial Activity
“N-(2-Amino-phenyl)-nicotinamide” and its derivatives have shown significant antibacterial activity . For instance, thiazole-based Schiff base compounds, which can be synthesized using “N-(2-Amino-phenyl)-nicotinamide”, have demonstrated good activities towards Gram-negative E. coli and Gram-positive S. aureus .
Antioxidant Activity
These compounds also exhibit antioxidant properties . Some of the synthesized compounds have displayed better DPPH radical scavenging potency compared to ascorbic acid .
Antifungal Activity
The thiazole-based Schiff base compounds, synthesized using “N-(2-Amino-phenyl)-nicotinamide”, have also demonstrated antifungal activities .
Anti-inflammatory Activity
These compounds have shown potential in modulating the activity of many enzymes involved in metabolism, thereby exhibiting anti-inflammatory activities .
Antiproliferative Activity
“N-(2-Amino-phenyl)-nicotinamide” and its derivatives have shown antiproliferative activities, making them potential candidates for cancer therapeutics .
Bcr-Abl and Histone Deacetylase Inhibitory Activity
In recent studies, combinations of histone deacetylase (HDAC) inhibitors with kinase inhibitor showed additive and synergistic effects . The designed compounds were synthesized and tested, showing inhibitory activity against Bcr-Abl and HDAC1 .
Future Directions
Mechanism of Action
Target of Action
N-(2-Amino-phenyl)-nicotinamide is a compound that primarily targets Histone Deacetylase (HDAC) and Breakpoint Cluster Abl (Bcr-Abl) . HDAC is an enzyme that plays a crucial role in the regulation of gene expression, while Bcr-Abl is a protein that is often associated with certain types of cancer, including chronic myeloid leukemia .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It binds to the active sites of HDAC and Bcr-Abl, preventing them from performing their normal functions . This inhibition leads to changes in the cellular processes that these proteins are involved in, such as gene expression and cell proliferation .
Biochemical Pathways
The inhibition of HDAC and Bcr-Abl by N-(2-Amino-phenyl)-nicotinamide affects several biochemical pathways. The compound’s interaction with HDAC leads to an increase in histone acetylation, which can alter gene expression patterns . On the other hand, the inhibition of Bcr-Abl can disrupt the signaling pathways that promote cell proliferation and survival .
Pharmacokinetics
It is known that the compound has potent antiproliferative activities against certain cancer cell lines , suggesting that it may have good bioavailability and cellular uptake.
Result of Action
The molecular and cellular effects of N-(2-Amino-phenyl)-nicotinamide’s action include changes in gene expression patterns and a reduction in cell proliferation . These effects can lead to the death of cancer cells, making the compound a potential candidate for cancer therapy .
Action Environment
The action, efficacy, and stability of N-(2-Amino-phenyl)-nicotinamide can be influenced by various environmental factors. For instance, the presence of other compounds or ions in the environment can affect the compound’s ability to bind to its targets . Additionally, factors such as pH and temperature can impact the compound’s stability and activity .
properties
IUPAC Name |
N-(2-aminophenyl)pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-10-5-1-2-6-11(10)15-12(16)9-4-3-7-14-8-9/h1-8H,13H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZRXCCXPZWXNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360661 | |
Record name | N-(2-aminophenyl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Amino-phenyl)-nicotinamide | |
CAS RN |
436089-31-5 | |
Record name | N-(2-aminophenyl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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